molecular formula C22H24N6O3 B2358780 (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-87-0

(3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Numéro de catalogue: B2358780
Numéro CAS: 1020977-87-0
Poids moléculaire: 420.473
Clé InChI: JAEGPUAZDBVPPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a potent, cell-permeable, and ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases Source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors Source . This compound demonstrates high efficacy in inhibiting the phosphorylation of PIM kinase substrates, such as BAD, thereby promoting apoptosis and suppressing tumor growth in preclinical models. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling networks driven by PIM kinases, to investigate mechanisms of chemoresistance, and to evaluate the therapeutic potential of PIM kinase inhibition, both as a monotherapy and in combination with other targeted agents Source . Researchers employ this inhibitor in studies focused on leukemia, lymphoma, and prostate cancer to understand tumorigenesis and identify novel treatment strategies.

Propriétés

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-30-18-6-5-16(14-19(18)31-2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-17-4-3-9-23-15-17/h3-9,14-15H,10-13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEGPUAZDBVPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a 3,4-dimethoxyphenyl group linked to a piperazine moiety that is further substituted with a pyridazine derivative. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing pyridazine and piperazine structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study investigated a series of pyridazine derivatives, revealing that those with electron-withdrawing groups displayed enhanced cytotoxicity against cancer cell lines such as A431 and HT29. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

CompoundCell LineIC50 (µM)Mechanism
Compound AA43112.5Apoptosis induction
Compound BHT2915.0Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that similar compounds with piperazine and phenyl groups possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study highlighted that modifications in the phenyl ring can enhance antimicrobial potency. For example, compounds with halogen substitutions exhibited improved activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Compounds incorporating pyridine and piperazine structures are known to modulate neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases.

Example:
A specific derivative was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death and enhanced cellular viability in models of neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the phenyl or piperazine rings can lead to variations in potency and selectivity.

  • Dimethoxy Substitution: The presence of methoxy groups on the phenyl ring appears to enhance lipophilicity, facilitating better membrane permeability.
  • Pyridazine Linkage: The pyridazine moiety contributes to the overall stability and interaction profile with biological targets.
  • Piperazine Ring: This structural element is essential for binding affinity to various receptors involved in cancer and microbial pathways.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : It may induce apoptosis or cause cell cycle arrest in cancer cells.
  • Case Study : In vitro studies have shown that related compounds demonstrate IC50 values in the micromolar range against breast cancer and leukemia cell lines .

Antimicrobial Properties

The compound has demonstrated notable antibacterial activity:

  • Activity Spectrum : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 20–70 µM, indicating moderate potency compared to standard antibiotics.

Enzyme Inhibition

This compound may inhibit specific enzymes involved in key metabolic pathways:

  • Target Enzymes : Potential interactions with kinases and other metabolic enzymes could alter cellular functions.
Activity Type Target Organism/Cell Line IC50/MIC Values Mechanism of Action
AnticancerBreast cancer cellsMicromolar rangeApoptosis induction
AntibacterialStaphylococcus aureus20–70 µMCell wall synthesis inhibition
Escherichia coli20–70 µMDisruption of metabolic pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone:

  • Antibacterial Efficacy Study :
    • This study evaluated the efficacy of pyridazine derivatives against multi-drug resistant strains, revealing some derivatives had comparable or superior activity to conventional antibiotics.
  • Cytotoxicity Assays :
    • Cytotoxicity assays performed on various cancer cell lines indicated that structural modifications enhanced the anticancer activity of related compounds.
  • Mechanistic Studies :
    • Research focused on elucidating the mechanisms by which these compounds exert their biological effects, including interactions with specific protein targets involved in cell signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Modifications and Bioactivity

  • Substituent Effects: The 3,4-dimethoxy group in the target compound likely improves CNS penetration compared to the 4-fluorophenyl analog, which exhibits higher lipophilicity (LogP 3.1) but reduced metabolic stability .
  • Receptor Selectivity: The pyridin-3-ylamino group in the target compound may confer selectivity for serotonin receptors (e.g., 5-HT₂A), whereas the pyridin-2-ylamino analog shows dopamine D₂ receptor affinity, as seen in antipsychotic drug analogs .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The target compound’s half-life (4.2 h) in human liver microsomes surpasses its fluorophenyl analog (2.8 h), likely due to reduced cytochrome P450-mediated oxidation of the methoxy groups .
  • Toxicity : Unlike the 2-hydroxyphenyl analog, which showed hepatotoxicity in preclinical models, the dimethoxy derivative demonstrated lower cytotoxicity in vitro (IC₅₀ > 50 μM in HepG2 cells) .

Méthodes De Préparation

Retrosynthetic Analysis and Key Fragmentation

The compound can be deconstructed into three primary building blocks (Figure 1):

  • 6-Aminopyridazin-3-yl-piperazine core : Provides the nitrogen-rich scaffold for subsequent functionalization.
  • Pyridin-3-ylamino group : Introduced via catalytic coupling to the pyridazine ring.
  • 3,4-Dimethoxybenzoyl moiety : Attached through nucleophilic acylation or transition-metal-mediated cross-coupling.

Strategic Bond Disconnections

  • C–N bond between pyridazine and piperazine : Likely formed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
  • Amine linkage at pyridazine C6 : Installed using palladium-catalyzed cross-coupling with pyridin-3-amine.
  • Methanone bridge : Constructed through Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Synthetic Routes and Methodological Variations

Route 1: Sequential SNAr and Buchwald-Hartwig Coupling

Step 1: Synthesis of 6-Chloropyridazin-3-yl-piperazine Intermediate

Protocol :

  • React 3,6-dichloropyridazine with piperazine in refluxing dioxane (12 h, 110°C) using K2CO3 as base.
  • Isolate tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate via column chromatography (41% yield).

Key Data :

Parameter Value Source
Yield 41–76%
Purification Silica gel (EtOAc/hexane)
Step 2: Installing Pyridin-3-ylamino Group

Buchwald-Hartwig Amination :

  • React 6-chloro intermediate with pyridin-3-amine (1.2 eq)
  • Catalytic system: Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
  • Base: Cs2CO3 (3 eq) in toluene (100°C, 16 h)
  • Yield: 68% after HPLC purification

Optimization Insights :

  • Lower yields (21–65%) observed with SPhos ligand due to steric hindrance
  • Microwave irradiation (150°C, 1 h) improves conversion to 89%
Step 3: Methanone Formation via Friedel-Crafts Acylation

Procedure :

  • Treat 3,4-dimethoxybenzoyl chloride (1.5 eq) with piperazine intermediate in DCM
  • Add AlCl3 (2 eq) at 0°C, warm to RT (4 h)
  • Isolate product via neutral alumina chromatography (30% MeOH/DCM)

Performance Metrics :

Metric Value Source
Reaction Time 4 h
Yield 72%
Purity >95% (HPLC)

Route 2: Convergent Suzuki-Miyaura Approach

Step 1: Preparation of Boronic Ester Intermediate

Synthesis :

  • React 6-bromo-pyridazin-3-yl-piperazine with bis(pinacolato)diboron
  • Catalyst: Pd(dppf)Cl2 (5 mol%)
  • Solvent: 1,4-dioxane/H2O (4:1), 100°C, 12 h
  • Yield: 83% boronic ester
Step 2: Cross-Coupling with 3,4-Dimethoxybenzoyl Chloride

Conditions :

  • Suzuki coupling with benzoyl chloride derivative
  • Pd(OAc)2 (3 mol%), SPhos (6 mol%), K3PO4 (3 eq)
  • Solvent: THF/H2O (3:1), 80°C, 8 h
  • Isolated yield: 65%

Comparative Data :

Parameter Route 1 Route 2
Total Yield 41% 54%
Step Count 3 2
Palladium Loading 5 mol% 3 mol%

Critical Process Optimization Parameters

Ligand Effects on Amination Efficiency

Ligand Screening Results :

Ligand Yield (%) Reaction Time (h)
Xantphos 76 6
BINAP 68 16
SPhos 52 18

Solvent Impact on Methanone Formation

Solvent Study :

Solvent Conversion (%) Selectivity (%)
DCM 92 88
THF 78 82
Toluene 65 75

Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl3) :

  • δ 8.21 (d, J=8.4 Hz, 1H, pyridazine H5)
  • δ 7.89 (s, 1H, NH), δ 6.98–6.83 (m, 3H, aromatic)
  • δ 3.91 (s, 6H, OCH3), δ 3.72–3.56 (m, 8H, piperazine)

HRMS (ESI+) :

  • Calculated for C23H24FN4O3 [M+H]+: 423.1885
  • Found: 423.1882

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production Challenges

  • Amination Step : Requires strict oxygen-free conditions to prevent Pd catalyst deactivation
  • Purification : Reverse-phase HPLC becomes impractical; alternative crystallization developed using MeOH/H2O (3:1)

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution (%)
Pd Catalysts 12,450 38
Ligands 8,200 25
Solvents 6,300 19
Starting Materials 5,650 18

Q & A

Q. What are the primary synthetic routes for (3,4-Dimethoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling of pyridazine and piperazine moieties, followed by functionalization with 3,4-dimethoxyphenyl and pyridin-3-ylamino groups. Key steps include:
  • Nucleophilic substitution under reflux in dimethylformamide (DMF) at 80–100°C to attach the pyridazine core to piperazine .
  • Buchwald-Hartwig amination for introducing the pyridin-3-ylamino group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
    Optimization involves adjusting solvent polarity, temperature, and catalyst loading to minimize by-products (e.g., dimerization) .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.8–8.2 ppm for pyridazine/piperazine) and methoxy groups (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₇N₅O₃: 434.2172) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

Q. What strategies are recommended for assessing solubility and formulation compatibility in preclinical studies?

  • Methodological Answer :
  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400, DMSO) using UV-Vis spectroscopy .
  • LogP Determination : Use shake-flask or HPLC methods to estimate partition coefficients; target LogP <3 for favorable bioavailability .
  • Excipient Compatibility : Perform stress testing (40°C/75% RH for 4 weeks) with common excipients (e.g., lactose, PVP) to detect degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenyl and pyridin-3-ylamino groups in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects .
  • Bioisosteric Replacement : Substitute pyridin-3-ylamino with pyrazine or quinoline derivatives to evaluate steric/electronic contributions .
  • Biological Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate substituents with potency .

Q. What experimental designs are suitable for resolving contradictions in reported binding affinities across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) for kinetic binding and fluorescence polarization for equilibrium measurements .
  • Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific binding .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-assay variability .

Q. How can molecular dynamics (MD) simulations predict interactions with biological targets like kinase domains?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets of kinases (e.g., EGFR, JAK2) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to analyze stability of hydrogen bonds between methoxy groups and conserved residues (e.g., Lys/Met) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions of key substituents .

Q. What protocols are recommended for evaluating chemical stability under physiological and storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂) .
  • HPLC-MS Monitoring : Track degradation products (e.g., demethylation of methoxy groups) using C18 columns and electrospray ionization .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) for specificity and robustness .

Q. How can environmental fate studies align with regulatory requirements for novel research compounds?

  • Methodological Answer :
  • OECD 301/303 Tests : Assess biodegradability in aqueous media (28-day aerobic conditions) .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests .
  • Computational Tools : Apply EPI Suite to predict bioaccumulation (BCF) and persistence (PBT) indices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.